2-(2-Naphthyloxy)aniline
Description
2-(2-Naphthyloxy)aniline is a substituted aniline derivative featuring a naphthalene ring connected via an ether linkage to the ortho position of an aniline group. The compound's structure combines the aromaticity of naphthalene with the reactivity of the aniline moiety, making it valuable in organic synthesis, materials science, and pharmaceutical research. Its molecular formula is C₁₆H₁₃NO (molecular weight: ~235.29 g/mol), though exact data depends on isotopic composition and synthetic purity. The naphthyloxy group enhances steric bulk and π-π stacking capabilities, influencing its physicochemical properties and applications .
Properties
IUPAC Name |
2-naphthalen-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYWJNQPNWFFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyloxy)aniline typically involves the reaction of 2-naphthol with aniline in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where 2-naphthol is reacted with aniline under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products depending on the substituents used.
Scientific Research Applications
2-(2-Naphthyloxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Naphthyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline
- Molecular Formula: C₁₇H₁₂F₃NO
- Molecular Weight : 303.28 g/mol
- Key Features : Incorporates a trifluoromethyl (-CF₃) group at the 3-position of the aniline ring. The electron-withdrawing -CF₃ group increases acidity of the NH₂ group and enhances metabolic stability, making this compound relevant in drug discovery .
- Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine's bioactivity-enhancing properties.
2-(Benzyloxy)aniline
- Molecular Formula: C₁₃H₁₃NO
- Molecular Weight : 199.25 g/mol
- Key Features : Benzyloxy substituent instead of naphthyloxy. Reduced steric bulk compared to naphthalene derivatives, leading to higher solubility in polar solvents.
- Applications : Intermediate in dye synthesis and polymer chemistry .
4-Nitro-2-phenoxyaniline
- Molecular Formula : C₁₂H₁₀N₂O₃
- Molecular Weight : 230.22 g/mol
- Key Features: Nitro (-NO₂) group at the 4-position introduces strong electron-withdrawing effects, altering redox properties. Phenoxy group provides moderate π-stacking capacity.
- Applications : Herbicidal derivatives and precursors for azo dyes .
N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline
- Molecular Formula : C₂₆H₂₄Br₂N₂O₂
- Molecular Weight : 570.29 g/mol
- Ethoxy chains enhance conformational flexibility.
- Applications : Crystal engineering due to Br⋯H-N and C-H⋯π interactions in supramolecular assemblies .
2-Methoxy-N-(2-methoxyethyl)aniline
Physicochemical and Functional Comparisons
Hydrogen Bonding and Crystal Packing
- This compound : Likely forms N-H⋯O hydrogen bonds due to the aniline NH₂ and ether oxygen. The naphthyl group promotes layered crystal structures via π-π interactions.
- Dibromo-ethoxy-naphthylaniline : Exhibits N-H⋯(Br,O) bifurcated hydrogen bonds, creating centrosymmetric dimers and layered structures .
- 4-Nitro-2-phenoxyaniline: Nitro groups participate in C-H⋯O interactions, stabilizing planar molecular arrangements .
Biological Activity
2-(2-Naphthyloxy)aniline is a compound of increasing interest in biological research due to its potential interactions with various biological targets, including proteins and enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in pharmacology and proteomics, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic amine characterized by a naphthyl group linked via an ether bond to an aniline moiety. Its molecular formula is , with a molecular weight of approximately 237.3 g/mol. The structural features of this compound suggest that it may exhibit significant biological activity due to the presence of both aromatic systems and an amino group.
Target Interactions
Research indicates that this compound may influence several biochemical pathways, primarily through its interactions with:
- Enzymes : It has been explored as a modulator of enzyme activity, particularly matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and disease progression.
- Proteins : The compound has potential applications in proteomics for studying protein interactions and functions. It can be conjugated to biomolecules or fluorescent tags to create probes for protein labeling.
Mode of Action
The mode of action involves the binding of this compound to specific proteins or enzymes, potentially altering their activity or stability. For instance, it may affect protein synthesis and folding by interacting with tyrosine–tRNA ligase and peptidyl-prolyl cis-trans isomerases. This interaction can lead to downstream effects on cellular processes such as signaling pathways and metabolic regulation.
Antioxidative Properties
Studies have suggested that derivatives of this compound possess antioxidative activity, which could be beneficial in conditions characterized by oxidative stress and inflammation. This property makes it a candidate for further exploration in therapeutic contexts.
Synthesis and Application
Research has highlighted the versatility of this compound in organic synthesis, where it serves as a building block for creating complex heterocyclic compounds with notable biological activities. The compound undergoes various organic reactions, including nucleophilic substitutions, leading to high specificity and selectivity in product formation.
Structure-Activity Relationship (SAR)
A comprehensive review of diarylpentanoids indicates that structural modifications can significantly influence biological activity. For example, the incorporation of different substituents on the aromatic rings can enhance or diminish antimicrobial efficacy. Understanding these relationships is crucial for designing new compounds based on the this compound scaffold .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
